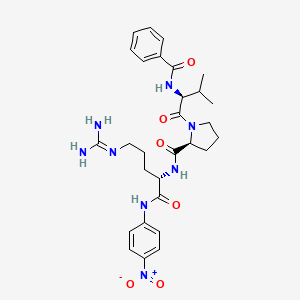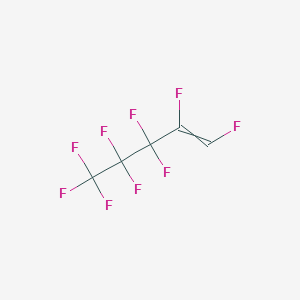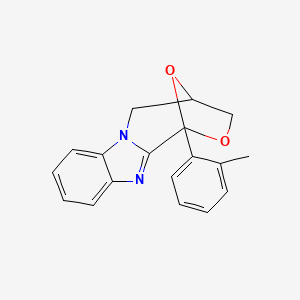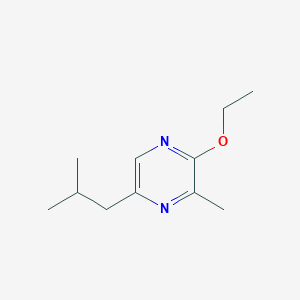
2-Ethoxy-5-isobutyl-3-methylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-5-isobutyl-3-methylpyrazine is a member of the pyrazine family, characterized by its aromatic ring structure with nitrogen atoms at positions 1 and 4. This compound is known for its distinctive odor, often described as slightly bell pepper-like . It has a molecular formula of C11H18N2O and a molecular weight of 194.27 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-isobutyl-3-methylpyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2-ethoxy-3-methylpyrazine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-5-isobutyl-3-methylpyrazine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding pyrazine derivatives with oxidized functional groups.
Reduction: Reduced pyrazine derivatives.
Substitution: Pyrazine derivatives with substituted functional groups.
Applications De Recherche Scientifique
2-Ethoxy-5-isobutyl-3-methylpyrazine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the flavor and fragrance industry due to its distinctive odor.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-5-isobutyl-3-methylpyrazine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is known to influence various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxy-5-methylpyrazine: Similar structure but lacks the isobutyl group.
3-Isobutyl-2-methoxypyrazine: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
2-Ethoxy-5-isobutyl-3-methylpyrazine is unique due to its specific combination of functional groups, which imparts distinctive chemical and physical properties. Its unique odor profile and potential biological activities set it apart from other pyrazine derivatives .
Propriétés
Numéro CAS |
78246-14-7 |
|---|---|
Formule moléculaire |
C11H18N2O |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
2-ethoxy-3-methyl-5-(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C11H18N2O/c1-5-14-11-9(4)13-10(7-12-11)6-8(2)3/h7-8H,5-6H2,1-4H3 |
Clé InChI |
VDQQWQBPRGKQBH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC=C(N=C1C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


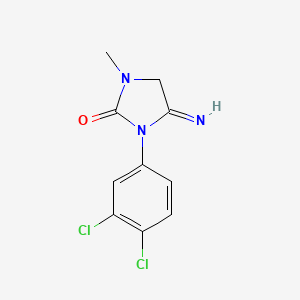
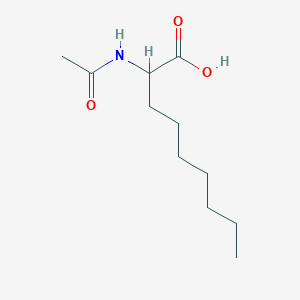
![Spiro[11.12]tetracosan-13-one](/img/structure/B14444706.png)
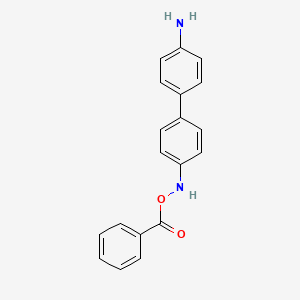
![8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14444712.png)
![Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14444713.png)
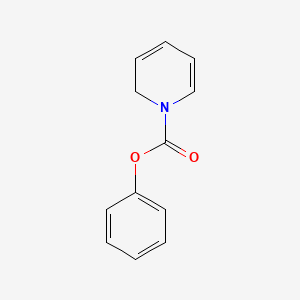
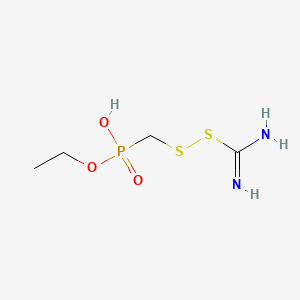
![1a-(2-Methylpropyl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14444732.png)
